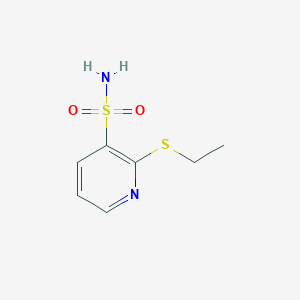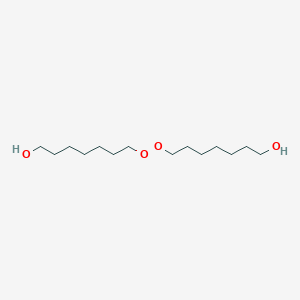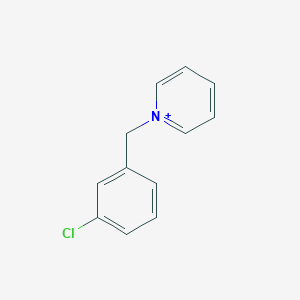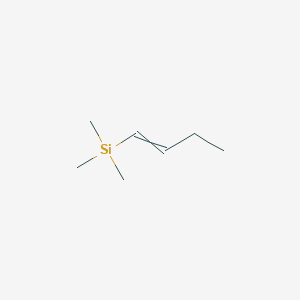
6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one is a chemical compound that has been a subject of scientific research due to its potential applications in various fields. This compound is also known as furfural acetone and is widely used in the synthesis of pharmaceuticals and organic compounds. In
Scientific Research Applications
6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one has potential applications in various scientific research fields. It has been used as a starting material for the synthesis of various organic compounds and pharmaceuticals. This compound has also been studied for its potential use as a bioactive molecule in drug discovery.
Mechanism of Action
The mechanism of action of 6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have potential anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that 6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one has potential biochemical and physiological effects. This compound has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one in lab experiments is its availability and ease of synthesis. This compound is also stable and can be stored for long periods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and take appropriate safety measures.
Future Directions
There are several future directions for the study of 6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one. One potential direction is the development of new drugs based on this compound. It has shown potential as an anti-inflammatory and analgesic agent, making it a promising candidate for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works in the body and its potential effects on different physiological systems. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective drugs.
Synthesis Methods
The synthesis of 6-(Furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one can be achieved by the reaction of furfural and acetone in the presence of a catalyst. The reaction mechanism involves the formation of an intermediate, which undergoes further reactions to produce the final product. This synthesis method is widely used in the pharmaceutical industry to produce various organic compounds.
properties
CAS RN |
17429-54-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-(furan-2-ylmethylidene)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)7-3-5-10(12(13)14)9-11-6-4-8-15-11/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
UJMQPWYFRVJMLG-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC2=CC=CO2)C1=O)C |
Canonical SMILES |
CC1(CCCC(=CC2=CC=CO2)C1=O)C |
synonyms |
6-Furfurylidene-2,2-dimethylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)


